3-甲基硫代丙胺

描述

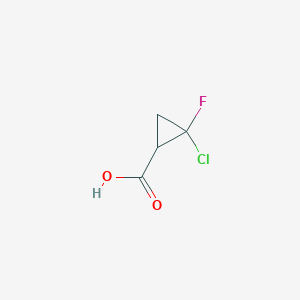

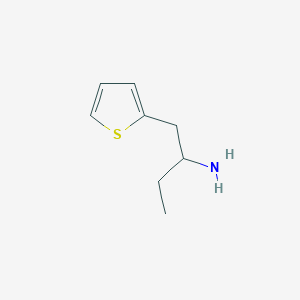

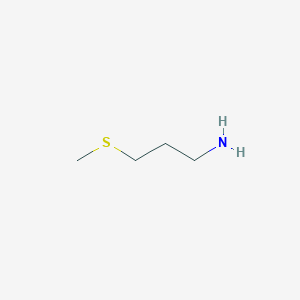

3-Methylthiopropylamine (3-MTPA) is an organic compound with a molecular weight of 109.17 g/mol. It is a colorless, water-soluble, and volatile liquid with a pungent odor. It has a wide range of applications in the fields of chemical synthesis, pharmaceuticals, and biochemistry. 3-MTPA is used as a starting material for the synthesis of various chemical compounds, and as a reagent in organic synthesis. It has also been used in the synthesis of drugs, including anti-inflammatory agents, antibiotics, and anticancer drugs.

科学研究应用

1. 合成和化学性质

- 从氨基酸合成: 3-甲基硫代丙胺盐酸盐是从d,l-蛋氨酸和苯乙酮合成的,展示了一种新的制备方法(Obata & Ishikawa, 1966)。

- 从L-蛋氨酸形成: 一项研究详细描述了在链霉菌K37中从L-蛋氨酸形成3-甲基硫代丙胺(MTPA)的过程,揭示了微生物中氨基酸代谢的一些信息(Hagino & Nakayama, 1968)。

2. 酶活性和生物学作用

- 丙胺转移酶特性: 对来自极端嗜热古细菌Sulfolobus solfataricus的丙胺转移酶的研究确定了S-腺苷(5'-)-3-甲基硫代丙胺作为该酶功能中的关键分子(Cacciapuoti et al., 1986)。

- 抗氧化活性: 3-甲基硫代丙胺盐酸盐(MTPA)展示了显著的抗氧化活性,突显了其在各种生物和化学过程中的潜力(Nagano, Samejima, & Kinoshita, 1968)。

3. 生化机制和应用

- 在鸟氨酸脱羧酶诱导中的作用机制: 发现MTPA能够诱导人淋巴细胞白血病Molt 4B细胞中的鸟氨酸脱羧酶活性,暗示其在细胞生化途径中的作用(Hibasami, Maekawa, Murata, & Nakashima, 1989)。

- 在大鼠肝脏中的代谢: 对大鼠肝脏匀浆中3-甲基硫代丙酸酯的代谢研究确定了它作为蛋氨酸分解中间体,指向其在代谢途径中的作用(Steele & Benevenga, 1979)。

安全和危害

3-Methylthiopropylamine is classified as causing skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing mist or vapors, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

作用机制

Target of Action

It is known to be used in the synthesis of rhodium (iii) complexes involving acyclic diaminedithioether (dadte) ligands .

Mode of Action

It is known to participate in the synthesis of rhodium (III) complexes

Biochemical Pathways

It is known to be involved in the synthesis of rhodium (III) complexes

生化分析

Biochemical Properties

3-Methylthiopropylamine interacts with various biomolecules in biochemical reactions. It has been found to be effective in antioxidant activity among various amino acids and related substances . This unique characteristic of 3-Methylthiopropylamine makes it quite soluble in organic solvents, fats, and oils, as well as in water .

Cellular Effects

3-Methylthiopropylamine has significant effects on various types of cells and cellular processes. It has been found to be an effective antioxidant, which can influence cell function by protecting cells from oxidative damage .

Molecular Mechanism

At the molecular level, 3-Methylthiopropylamine exerts its effects through its antioxidant activity. It can bind to reactive oxygen species, thereby preventing these harmful molecules from causing damage to cellular components .

Temporal Effects in Laboratory Settings

Over time, 3-Methylthiopropylamine has been found to be quite stable in aqueous solution at a temperature of less than 100°C . This stability, along with its antioxidant activity, makes it a valuable compound for use in various laboratory settings.

Metabolic Pathways

It is known to be a derivative of propylamine, suggesting that it may be involved in similar metabolic pathways .

属性

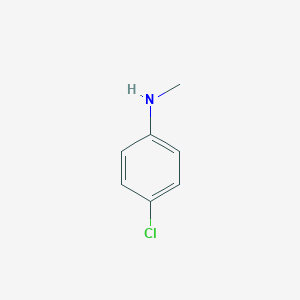

IUPAC Name |

3-methylsulfanylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS/c1-6-4-2-3-5/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYSBGWCYXYOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063300 | |

| Record name | 1-Propanamine, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear slightly yellow liquid; Pungent penetrating aroma | |

| Record name | 3-(Methylthio)propylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1982/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 3-(Methylthio)propylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1982/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.964 (20°) | |

| Record name | 3-(Methylthio)propylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1982/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

4104-45-4 | |

| Record name | 3-(Methylthio)propylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4104-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylthiopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLTHIO)PROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IAP0CGD5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 3-MTPA has the molecular formula C4H11NS and a molecular weight of 105.2 g/mol.

A: Several spectroscopic techniques have been used to characterize 3-MTPA and its derivatives. These include:- UV spectrophotometry []: This technique has been used to characterize new sulfonium compounds derived from S-adenosyl(5')-3-methylthiopropylamine.- Thin layer chromatography []: This technique has been employed to separate and characterize new deaminated analogs of S-adenosyl(5')-3-methylthiopropylamine.- High voltage electrophoresis []: This technique has been utilized in the characterization of new sulfonium compounds related to 3-MTPA.- Raman scattering []: Time-resolved resonance Raman scattering has provided vibrational spectroscopic evidence of intramolecular bonding in the 3-MTPA radical cation (3-MTPA+•). - Mass spectrometry [, ]: This technique has been successfully employed for the ultramicrodetermination and identification of amines, including 3-MTPA, after derivatization []. Additionally, gas chromatography coupled with pyrolysis and mass spectrometry (Py-GC/MS) has been used to study the carbohydrate and amino acid degradation pathways in model systems involving 3-MTPA, providing information about its fragmentation products [].

A: 3-MTPA hydrochloride can be prepared through various methods:- Decarboxylation of Methionine: Heating d,l-methionine with acetophenone results in 3-MTPA hydrochloride with a high yield (90-92%) [].- Microbial Conversion: Certain Streptomyces strains can convert l-methionine to 3-MTPA [, ]. This biotransformation offers a potential route for the optical resolution of dl-methionine, yielding d-methionine and 3-MTPA [].- Reaction with Methional: Reacting anilines with methional and sodium cyanoborohydride produces N-phenyl-3-methylthiopropylamine hydrochlorides, which can be further modified to obtain various derivatives [].

A: 3-MTPA is a key intermediate in the biosynthesis of polyamines, specifically spermidine and sym-nor-spermine, in the extreme thermoacidophilic bacterium Caldariella acidophila [].

A: In Caldariella acidophila, S-adenosylmethionine undergoes decarboxylation to form S-adenosyl-(5')-3-methylthiopropylamine (dcAdoMet), where 3-MTPA acts as the propylamine donor. This propylamine moiety is then transferred to putrescine or spermidine to form spermidine or sym-nor-spermine, respectively [].

A: Several enzymes involved in polyamine biosynthesis interact with 3-MTPA or its derivatives:- Spermidine Synthase: This enzyme utilizes decarboxylated S-adenosylmethionine (dcAdoMet), where 3-MTPA acts as the propylamine donor, and putrescine to synthesize spermidine. Studies on spermidine synthase from E. coli have shown that the deaminated analogs of dcAdoMet act as competitive inhibitors with respect to putrescine [].- Spermine Synthase: This enzyme uses dcAdoMet and spermidine to synthesize spermine. - S-Adenosylmethionine Decarboxylase (AdoMetDC): AdoMetDC is responsible for the decarboxylation of S-adenosylmethionine to dcAdoMet. Studies have shown that 3-MTPA, particularly as part of dcAdoMet, is crucial for substrate recognition and binding to AdoMetDC [, ].- S-Adenosylmethionine Lyase: This enzyme degrades S-adenosylmethionine, and 3-MTPA has been found to act as a non-competitive inhibitor of this enzyme [].- L-Methionine Decarboxylase (MetDC): This enzyme catalyzes the decarboxylation of l-methionine to 3-MTPA [].

A: Yes, 3-MTPA hydrochloride demonstrates significant antioxidant activity. In studies assessing the autoxidation of sodium linolenate in aqueous systems, 3-MTPA hydrochloride emerged as the most effective antioxidant among the tested substances [].

A: 3-MTPA hydrochloride demonstrates good stability in aqueous solutions:- Thermal Stability: It remains stable at temperatures below 100°C [].- pH Stability: It exhibits stability across a wide pH range in aqueous solutions [].

A: Acute toxicity studies in mice indicated an LD50 of 4.5 g/kg body weight for 3-MTPA hydrochloride administered orally [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。